Cas no 2171211-05-3 (2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidobenzoic acid)

2-(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidobenzoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key structural features include a chiral center at the 3S position, an Fmoc-protected amine group, and a benzoic acid moiety, making it suitable for solid-phase peptide synthesis (SPPS). The Fmoc group ensures selective deprotection under mild basic conditions, while the methylpentanamido and benzoic acid functionalities provide versatility in constructing complex peptide architectures. This compound is particularly valuable for introducing modified amino acid residues into peptide sequences, enabling precise control over peptide structure and function. Its high purity and stability under standard SPPS conditions make it a reliable building block for research in medicinal chemistry and biochemistry.
2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidobenzoic acid structure
2171211-05-3 structure
Product name:2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidobenzoic acid
CAS No:2171211-05-3
MF:C28H28N2O5
MW:472.532327651978
CID:6050491
PubChem ID:165765401

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidobenzoic acid
    • 2171211-05-3
    • 2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]benzoic acid
    • EN300-1574540
    • Inchi: 1S/C28H28N2O5/c1-3-18(16-26(31)30(2)25-15-9-8-14-23(25)27(32)33)29-28(34)35-17-24-21-12-6-4-10-19(21)20-11-5-7-13-22(20)24/h4-15,18,24H,3,16-17H2,1-2H3,(H,29,34)(H,32,33)/t18-/m0/s1
    • InChI Key: ORQDBZFMVXUOHP-SFHVURJKSA-N
    • SMILES: O(C(N[C@@H](CC)CC(N(C)C1C=CC=CC=1C(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 472.19982200g/mol
  • Monoisotopic Mass: 472.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 736
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.9Ų
  • XLogP3: 4.5

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1574540-10.0g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]benzoic acid
2171211-05-3
10g
$14487.0 2023-06-04
Enamine
EN300-1574540-10000mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]benzoic acid
2171211-05-3
10000mg
$14487.0 2023-09-24
Enamine
EN300-1574540-100mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]benzoic acid
2171211-05-3
100mg
$2963.0 2023-09-24
Enamine
EN300-1574540-2500mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]benzoic acid
2171211-05-3
2500mg
$6602.0 2023-09-24
Enamine
EN300-1574540-0.05g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]benzoic acid
2171211-05-3
0.05g
$2829.0 2023-06-04
Enamine
EN300-1574540-5.0g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]benzoic acid
2171211-05-3
5g
$9769.0 2023-06-04
Enamine
EN300-1574540-500mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]benzoic acid
2171211-05-3
500mg
$3233.0 2023-09-24
Enamine
EN300-1574540-0.5g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]benzoic acid
2171211-05-3
0.5g
$3233.0 2023-06-04
Enamine
EN300-1574540-5000mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]benzoic acid
2171211-05-3
5000mg
$9769.0 2023-09-24
Enamine
EN300-1574540-0.25g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]benzoic acid
2171211-05-3
0.25g
$3099.0 2023-06-04

Additional information on 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidobenzoic acid

Comprehensive Overview of 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidobenzoic acid (CAS No. 2171211-05-3)

In the realm of organic chemistry and pharmaceutical research, 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidobenzoic acid (CAS No. 2171211-05-3) stands out as a sophisticated compound with significant potential in drug discovery and peptide synthesis. This molecule, characterized by its intricate structure featuring a fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, is pivotal in solid-phase peptide synthesis (SPPS). Researchers and chemists frequently inquire about its applications, synthesis pathways, and stability, making it a subject of intense study in modern biochemistry.

The Fmoc-protected amino acid derivative is renowned for its role in constructing peptide chains, a process critical for developing therapeutic agents. With the growing demand for personalized medicine and targeted therapies, compounds like 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidobenzoic acid are gaining traction. Its CAS No. 2171211-05-3 is often searched in academic databases and chemical catalogs, reflecting its relevance in cutting-edge research. The compound’s unique N-methylpentanamido moiety further enhances its utility in creating modified peptides with improved bioavailability.

One of the most frequently asked questions about this compound revolves around its solubility and handling protocols. Given its Fmoc group, the molecule requires careful storage under inert conditions to prevent deprotection. Recent advancements in green chemistry have also sparked interest in optimizing its synthesis to reduce environmental impact. Researchers are exploring catalytic methods and solvent-free reactions to align with sustainable practices, a topic highly searched in AI-driven literature reviews.

From a structural perspective, the benzoic acid segment of the molecule offers versatility in conjugation, enabling its use in bioconjugation and prodrug design. This aligns with current trends in antibody-drug conjugates (ADCs) and targeted drug delivery systems, areas dominating pharmaceutical innovation. The compound’s chiral center at the 3S position also underscores its importance in stereoselective synthesis, a hot topic in asymmetric catalysis forums.

In summary, 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidobenzoic acid (CAS No. 2171211-05-3) is a cornerstone in peptide chemistry, bridging traditional synthesis with modern therapeutic applications. Its multifaceted role in drug development, coupled with its alignment with sustainability goals, ensures its continued prominence in scientific discourse.

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